

# Spectroscopic Analysis of n-Butyl Carbamate: A Technical Guide

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## Compound of Interest

Compound Name: Butyl carbamate

Cat. No.: B165899

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This guide provides an in-depth overview of the key spectroscopic data for n-**butyl carbamate** ( $C_5H_{11}NO_2$ ), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented for researchers in drug development and chemical analysis.

## Spectroscopic Data

The structural confirmation and purity assessment of n-**butyl carbamate** rely on the interpretation of its unique spectral fingerprints. The following sections summarize the critical data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses.

### 1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform ( $CDCl_3$ ) with tetramethylsilane (TMS) as an internal standard.

Table 1:  $^1H$  and  $^{13}C$  NMR Spectroscopic Data for n-**Butyl Carbamate**

<sup>1</sup> H NMR Data (CDCl <sub>3</sub> )	Assignment	<sup>13</sup> C NMR Data (CDCl <sub>3</sub> )	Assignment
Chemical Shift (δ) ppm	Multiplicity & Integration	Chemical Shift (δ) ppm	Carbon Atom
~4.70	br s, 2H	~156.8	C=O
4.05	t, 2H	~64.9	O-CH <sub>2</sub> -
1.68 - 1.52	m, 2H	~31.2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.48 - 1.30	m, 2H	~19.1	-CH <sub>2</sub> -CH <sub>3</sub>
0.93	t, 3H	~13.7	-CH <sub>3</sub>

- <sup>1</sup>H NMR Interpretation: The proton spectrum shows a characteristic triplet for the terminal methyl group (-CH<sub>3</sub>) and a triplet for the methylene group attached to the oxygen (-OCH<sub>2</sub>-). The two central methylene groups appear as overlapping multiplets. The amine (-NH<sub>2</sub>) protons typically appear as a broad singlet.
- <sup>13</sup>C NMR Interpretation: The carbon spectrum displays five distinct signals, corresponding to each unique carbon atom in the n-**butyl carbamate** structure. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield.[\[1\]](#)

## 1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[\[2\]](#)

Table 2: Key IR Absorption Bands for n-**Butyl Carbamate**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3400 - 3200 (two bands)	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
~2960 - 2870	C-H Stretch	Alkyl (C-H)
~1700	C=O Stretch	Carbonyl (Ester)
~1620	N-H Bend	Primary Amine (-NH <sub>2</sub> )
~1250	C-O Stretch	Ester (C-O)

- IR Spectrum Interpretation: The spectrum is dominated by a strong, broad absorption band for the N-H stretching of the primary amine group.[3] A very strong and sharp peak around 1700 cm<sup>-1</sup> corresponds to the carbonyl (C=O) stretch. The C-H stretching of the butyl group is visible just below 3000 cm<sup>-1</sup>, and the C-O single bond stretch appears in the fingerprint region.

### 1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is for Electron Ionization (EI) mass spectrometry.

Table 3: Mass Spectrometry Data (EI) for n-**Butyl Carbamate**

Mass-to-Charge Ratio (m/z)	Proposed Fragment Identity	Relative Intensity
117	[M] <sup>+</sup> (Molecular Ion)	Moderate
102	[M - CH <sub>3</sub> ] <sup>+</sup>	Low
74	[C <sub>3</sub> H <sub>8</sub> NO <sub>2</sub> ] <sup>+</sup>	Moderate
62	[H <sub>2</sub> NCOOH + H] <sup>+</sup>	High
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Moderate
44	[H <sub>2</sub> NCO] <sup>+</sup>	High
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	High

- MS Interpretation: The molecular ion peak is observed at an  $m/z$  of 117, confirming the molecular weight of **n-butyl carbamate**.<sup>[4]</sup> Common fragmentation patterns include the loss of alkyl fragments and cleavages characteristic of carbamates, leading to prominent peaks at  $m/z$  62, 44, and 41.<sup>[5][6]</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **n-butyl carbamate**. Instrument-specific parameters may require optimization.

### 2.1. NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve 5-10 mg of **n-butyl carbamate** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% TMS in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is free of particulate matter.
- Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for good signal-to-noise.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , more scans are required. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and accumulating 1024 or more scans.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

### 2.2. Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) and

instrumental interferences.

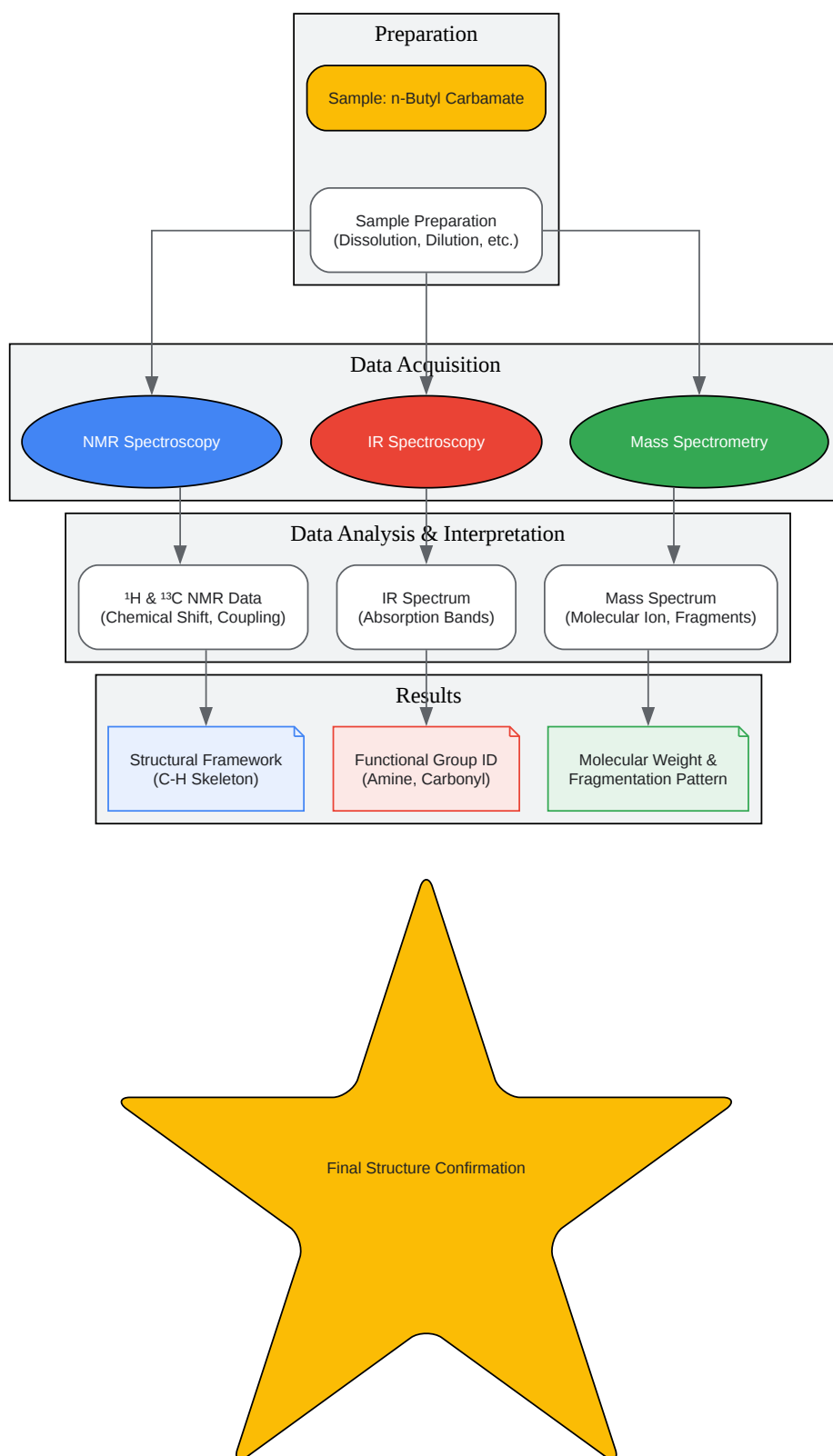
- **Sample Application:** Place a small drop of liquid **n-butyl carbamate** or a small amount of solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:** Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of 4000 to 400  $\text{cm}^{-1}$ . Co-add 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$  to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

### 2.3. Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **n-butyl carbamate**, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
- **Ionization:** Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will generate the positively charged molecular ion ( $[\text{M}]^+$ ) and various fragment ions.
- **Mass Analysis:** Accelerate the generated ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole).
- **Detection and Spectrum Generation:** Detect the ions and record their abundance. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its  $m/z$  value.

## Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a chemical entity like **n-butyl carbamate** is illustrated below. This process ensures that complementary data from multiple techniques are used for unambiguous structure elucidation and characterization.



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A generalized workflow for the spectroscopic analysis of n-**butyl carbamate**.

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